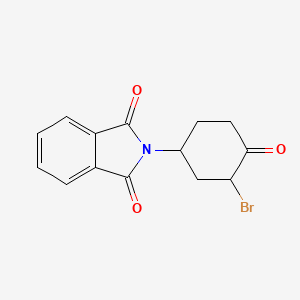
2-(3-Bromo-4-oxocyclohexyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-4-oxocyclohexyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a bromine atom attached to a cyclohexyl ring, which is further connected to an isoindole dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-oxocyclohexyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the cyclohexyl ring with a bromine substituent. One common method involves the bromination of cyclohexanone to form 3-bromo-4-oxocyclohexanone. This intermediate is then reacted with phthalic anhydride under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-4-oxocyclohexyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the carbonyl groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as amines or ethers .
Applications De Recherche Scientifique
2-(3-Bromo-4-oxocyclohexyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-4-oxocyclohexyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl groups play crucial roles in its reactivity and interactions. The compound may act by binding to enzymes or receptors, thereby modulating their activity and affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate
- 4-Bromophenylacetic acid
- 2-(3-bromo-4-oxocyclohexyl)propionic acidethyl ester
Uniqueness
2-(3-Bromo-4-oxocyclohexyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific structural features, such as the combination of a brominated cyclohexyl ring with an isoindole dione moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
IUPAC Name |
2-(3-bromo-4-oxocyclohexyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3/c15-11-7-8(5-6-12(11)17)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-4,8,11H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCYERBPLFVKSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(CC1N2C(=O)C3=CC=CC=C3C2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50631106 |
Source


|
| Record name | 2-(3-Bromo-4-oxocyclohexyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50631106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202058-46-6 |
Source


|
| Record name | 2-(3-Bromo-4-oxocyclohexyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50631106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(Methanesulfonyl)amino]phenyl benzoate](/img/structure/B12571795.png)
![1-Benzyl-2-[(2,4-dinitrophenyl)methylidene]-1,2-dihydropyridine](/img/structure/B12571810.png)
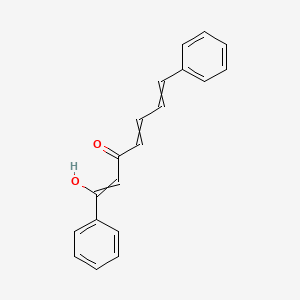
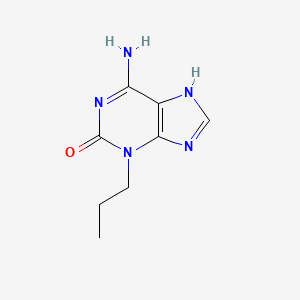
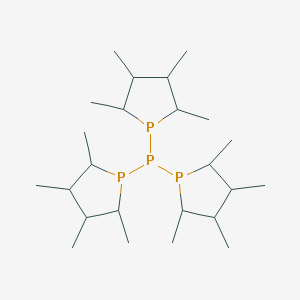
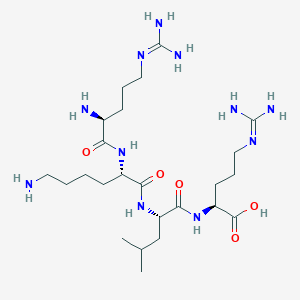
![[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] 2-methylpropanoate](/img/structure/B12571843.png)
![1-[2-(4-Aminoanilino)ethyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12571850.png)
![4-(Morpholine-4-sulfonyl)-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12571852.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methylphenyl)urea](/img/structure/B12571854.png)
![N,N-Diethyl-2-{[3-(2-oxopropyl)-1H-indol-7-yl]oxy}acetamide](/img/structure/B12571860.png)
![2-(4-Methylpyridin-2-yl)-4-[2-[6-[6-[2-[2-(4-methylpyridin-2-yl)pyridin-4-yl]ethenyl]pyridin-2-yl]pyridin-2-yl]ethenyl]pyridine](/img/structure/B12571870.png)


